Propanoyl chloride, 2-methoxy-, (2S)-
Overview
Description
Propanoyl chloride, 2-methoxy-, (2S)- is a chemical compound that belongs to the class of propanoyl chlorides. It is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C4H7ClO2, and it has a molecular weight of 122.548 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 2-methoxy-, (2S)- can be synthesized through the chlorination of propionic acid with phosgene. The reaction involves the following steps:
- Propionic acid reacts with phosgene to produce propanoyl chloride.
- The reaction is typically carried out under controlled conditions to ensure the safety and efficiency of the process .
Industrial Production Methods
Industrial production of propanoyl chloride, 2-methoxy-, (2S)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive and volatile nature of the compound. Safety measures are crucial to prevent any hazardous incidents during production .
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 2-methoxy-, (2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the propanoyl group into aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process
Major Products Formed
Scientific Research Applications
Propanoyl chloride, 2-methoxy-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.
Biology: It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents by serving as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Propionyl Chloride: Propionyl chloride is a similar compound with the formula CH3CH2COCl.
Acetyl Chloride: Acetyl chloride (CH3COCl) is another acyl chloride that is commonly used in organic synthesis.
Uniqueness
Propanoyl chloride, 2-methoxy-, (2S)- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in specific synthetic applications where the methoxy group is desired.
Properties
IUPAC Name |
(2S)-2-methoxypropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMORIANHKPTH-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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